molecular formula C8H6N4S2 B4427556 6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4427556
M. Wt: 222.3 g/mol
InChI Key: DRVVVUKIVYVHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as MTT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of research. MTT has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies have suggested that it works by inhibiting DNA synthesis and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. Studies have also reported its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. This compound has been shown to have low toxicity and is well-tolerated in animal studies, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high yield and cost-effectiveness. This compound is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions. This compound is also sensitive to light and can degrade over time, which can affect its potency and reliability in experiments.

Future Directions

There are several future directions for research on 6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential use as an antitumor agent, with further studies needed to fully understand its mechanism of action and efficacy in vivo. This compound's potential as an antibacterial and antifungal agent also warrants further investigation, particularly in the development of new antibiotics and antifungal drugs. In addition, research on the synthesis of this compound analogs could lead to the development of new compounds with improved properties and efficacy.

Scientific Research Applications

6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, this compound has shown promising results as an antitumor agent, with studies reporting its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an antibacterial and antifungal agent. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for use in the treatment of various diseases.

properties

IUPAC Name

6-methyl-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4S2/c1-5-11-12-7(6-3-2-4-13-6)9-10-8(12)14-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVVVUKIVYVHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2S1)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
6-methyl-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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